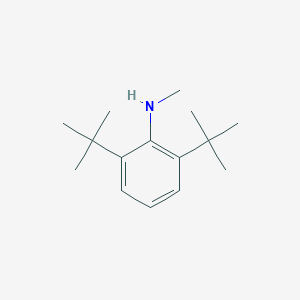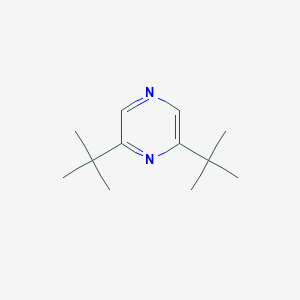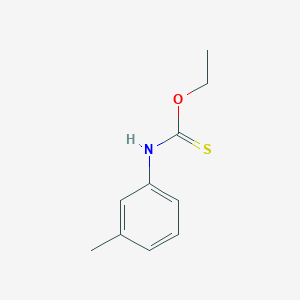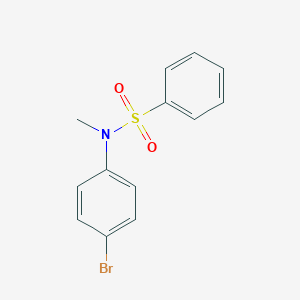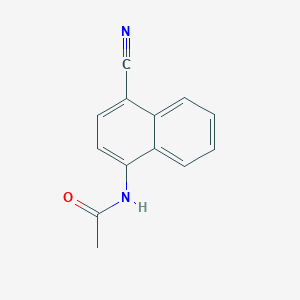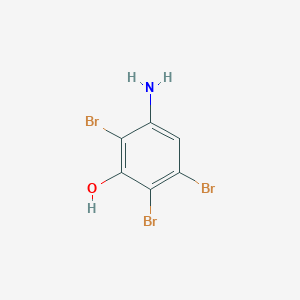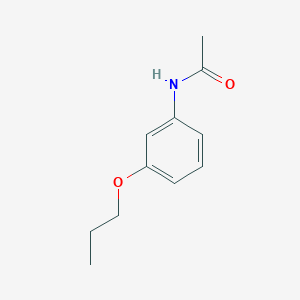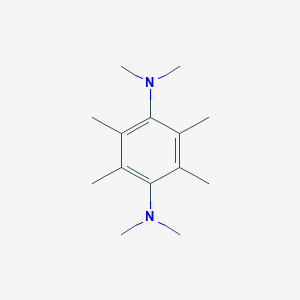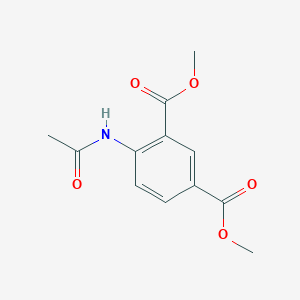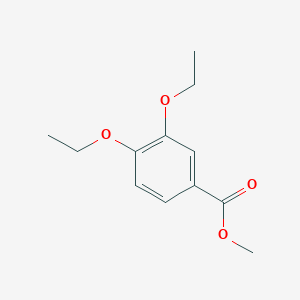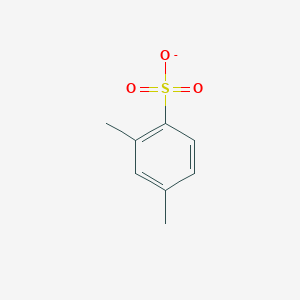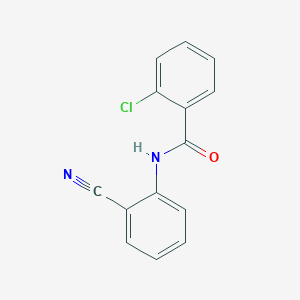
2-chloro-N-(2-cyanophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-cyanophenyl)benzamide is a chemical compound that belongs to the class of organic compounds known as benzanilides. It is widely used in scientific research due to its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-cyanophenyl)benzamide involves its ability to inhibit protein kinase C. This inhibition leads to the suppression of cell growth and differentiation, which is beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(2-cyanophenyl)benzamide in lab experiments include its ability to inhibit protein kinase C, induce apoptosis, and have anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further research to determine its efficacy as a therapeutic agent.
Zukünftige Richtungen
For research on 2-chloro-N-(2-cyanophenyl)benzamide include further studies on its mechanism of action, potential therapeutic applications, and toxicity. In addition, research on its potential use in combination with other drugs could lead to improved treatments for cancer and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound with unique properties that make it a valuable tool in scientific research. Its ability to inhibit protein kinase C and induce apoptosis has potential applications in the treatment of cancer and other diseases. Further research is needed to determine its efficacy as a therapeutic agent and its potential use in combination with other drugs.
Synthesemethoden
The synthesis of 2-chloro-N-(2-cyanophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-cyanophenylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method has been widely used in the synthesis of this compound and has been shown to produce high yields.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-cyanophenyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit certain enzymes such as protein kinase C, which is involved in the regulation of cell growth and differentiation. This inhibition has potential applications in the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C14H9ClN2O |
|---|---|
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
2-chloro-N-(2-cyanophenyl)benzamide |
InChI |
InChI=1S/C14H9ClN2O/c15-12-7-3-2-6-11(12)14(18)17-13-8-4-1-5-10(13)9-16/h1-8H,(H,17,18) |
InChI-Schlüssel |
JRWDMHLLRMAAGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



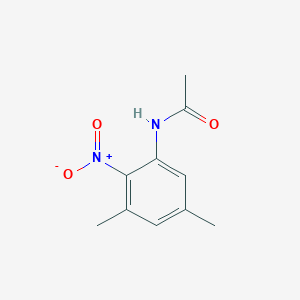
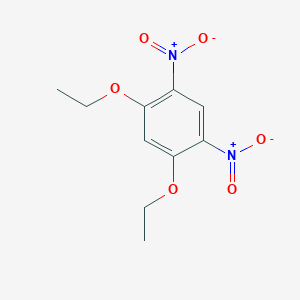
![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
